molecular formula C11H14O B064562 2-[4-(Propan-2-yl)phenyl]oxirane CAS No. 169272-15-5

2-[4-(Propan-2-yl)phenyl]oxirane

Cat. No.: B064562
CAS No.: 169272-15-5
M. Wt: 162.23 g/mol
InChI Key: NCRWHLBHMFVSFC-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is commonly used in various industrial and scientific applications.

Scientific Research Applications

2-[4-(Propan-2-yl)phenyl]oxirane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.

    Medicine: Investigated for its potential use in drug development due to its reactive oxirane ring.

    Industry: Utilized in the production of epoxy resins and coatings.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenyl]oxirane typically involves the epoxidation of 4-(Propan-2-yl)styrene. The reaction is carried out using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective formation of the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenyl]oxirane involves the reactivity of its oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Similar in structure but lacks the propan-2-yl group.

    Phenyl glycidyl ether: Contains an ether linkage instead of the direct oxirane ring attachment to the phenyl group.

    Epichlorohydrin: Contains a chloromethyl group instead of the propan-2-yl group.

Uniqueness

2-[4-(Propan-2-yl)phenyl]oxirane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and physical properties. This structural feature can lead to different reaction pathways and products compared to other similar compounds .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)9-3-5-10(6-4-9)11-7-12-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWHLBHMFVSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296311
Record name 2-[4-(1-Methylethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169272-15-5
Record name 2-[4-(1-Methylethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169272-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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